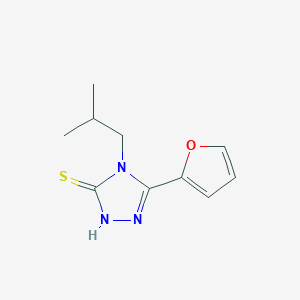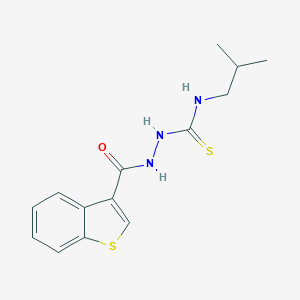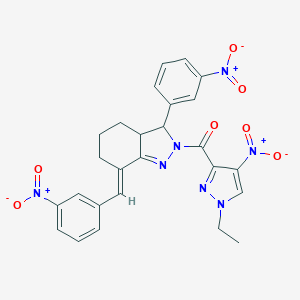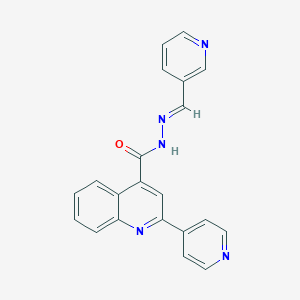
5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a furyl group, which is a heterocyclic compound that consists of a five-membered ring with three carbon atoms and one oxygen atom . The molecule also contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, furyl groups can be synthesized from furan through electrophilic substitution . Triazole rings can be synthesized through the reaction of azides with alkynes, a process known as click chemistry .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Novel derivatives of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for antifungal properties. These compounds exhibited significant antifungal activity against a variety of fungal strains, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8 to 4 μg/mL. This indicates the potential of these compounds in the development of new antifungal agents (Terzioğlu Klip et al., 2010).
Structural and Conformational Studies
The structural and conformational features of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol derivatives have been explored through X-ray diffraction and molecular modeling techniques. Such studies are crucial for understanding the relationship between the structure of these compounds and their biological activity, potentially guiding the design of more effective drugs (Karayel & Oezbey, 2008).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol and its derivatives. These compounds have shown varying degrees of antibacterial activity against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Candida albicans. Such findings highlight the potential use of these compounds in treating infections caused by these microorganisms (Ulusoy et al., 2001).
Tautomerism and Theoretical Studies
The tautomerism of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol derivatives, including thiol-thione equilibrium, has been a subject of interest. Theoretical studies, including density functional theory (DFT) calculations, have been conducted to understand the structural properties and stability of these tautomers. Such research contributes to the deeper understanding of the chemical nature of these compounds, which is essential for their application in pharmaceuticals (Süleymanoğlu et al., 2017).
Antitumor Activity
Some derivatives of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol have been evaluated for their antitumor properties. The synthesis of these compounds and their subsequent screening for biological activity is crucial for identifying potential new treatments for cancer. The findings from these studies suggest a promising avenue for the development of novel antitumor agents (Ovsepyan et al., 2018).
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)6-13-9(11-12-10(13)15)8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOLJPVMCCCRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide](/img/structure/B456628.png)
![1-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456633.png)
![8-Methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B456634.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B456636.png)


![5-{[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B456641.png)
![3-Ethyl-2-thioxo-5-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B456642.png)
methanone](/img/structure/B456643.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456644.png)


![5-(5-chlorothiophen-2-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456648.png)